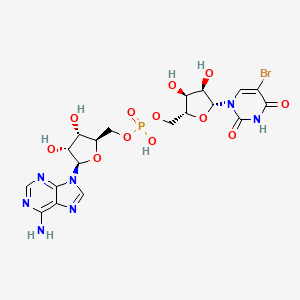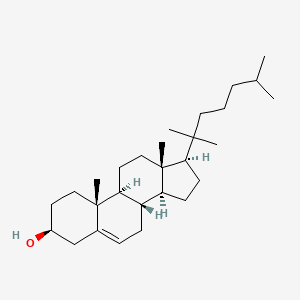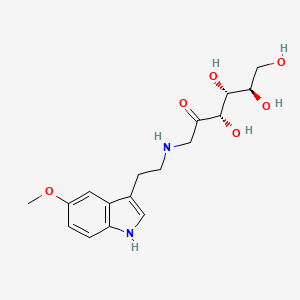
3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” is an organic compound that belongs to the class of ketones. This compound features a methoxyphenyl group, which is known for its electron-donating properties, and two dimethylamino groups, which can significantly influence the compound’s reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, dimethylamine, and a suitable ketone precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
化学反応の分析
Types of Reactions
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of “3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can enhance the compound’s binding affinity to these targets, while the methoxyphenyl group can influence its electronic properties and reactivity.
類似化合物との比較
Similar Compounds
- 3-Dimethylamino-1-(4-methoxyphenyl)-1-propanone
- 2-Dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone
特性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
3-(dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H24N2O2/c1-16(2)10-13(11-17(3)4)15(18)12-6-8-14(19-5)9-7-12/h6-9,13H,10-11H2,1-5H3 |
InChIキー |
CKCSYKNKPJUIIK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(CN(C)C)C(=O)C1=CC=C(C=C1)OC |
同義語 |
3-dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone DDMMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


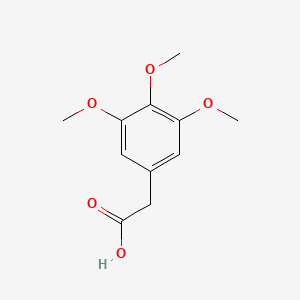

![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)
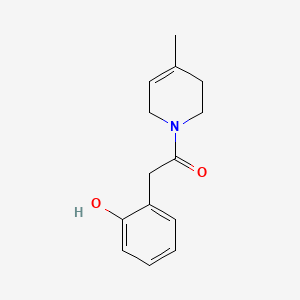



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207578.png)
